molecular formula C30H50 B155910 Hop-21-ene CAS No. 1615-92-5

Hop-21-ene

Cat. No.: B155910
CAS No.: 1615-92-5
M. Wt: 410.7 g/mol
InChI Key: CBZFLMNNXKRPHN-DRTOFSRZSA-N
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Description

Hop-21-ene is a chemical compound that is often used as an analytical standard in various scientific fields. It is typically found in a solution form, such as in isooctane, and is known for its applications in analytical chemistry and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hop-21(22)-ene involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of Hop-21-ene typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

Hop-21(22)-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Hop-21(22)-ene include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from reactions involving Hop-21(22)-ene depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .

Scientific Research Applications

Hop-21-ene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hop-21(22)-ene involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hop-21(22)-ene include other hop-derived compounds and related terpenes. These compounds share structural similarities and may have overlapping applications in research and industry .

Uniqueness

Hop-21(22)-ene is unique due to its specific chemical structure and properties, which make it particularly useful as an analytical standard. Its stability and reactivity profile distinguish it from other similar compounds, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFLMNNXKRPHN-DRTOFSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487234
Record name Hop-21(22)-ene solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-92-5
Record name Hop-21(22)-ene solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding hop-21-ene alongside other triterpenic hydrocarbons in Zymomonas mobilis?

A1: The presence of this compound along with a diverse array of other triterpenic hydrocarbons in the bacterium Zymomonas mobilis provides valuable insights into the behavior of bacterial squalene cyclases []. The co-occurrence of these compounds, some never before observed in bacteria, suggests that bacterial squalene cyclases may lack strict substrate specificity, leading to alternative cyclization pathways and the formation of diverse triterpene products. This finding highlights the complexity of triterpene biosynthesis in bacteria and suggests the potential for discovering novel triterpene structures with potential biological activities.

Q2: How does the presence of this compound in microbialites contribute to our understanding of these structures?

A2: Hopanoids, including this compound, serve as valuable biomarkers for microbial communities, especially in environments with high osmotic stress or low oxygen levels []. The identification of this compound and other hopanoids within actively accreting microbialites in Fayetteville Green Lake, New York, strengthens the link between these lipid biomarkers and microbial activity in such structures. Notably, the varying hopanoid composition at different depths within the microbialites suggests dynamic carbonate mineralization and dissolution processes driven by microbial activity []. This emphasizes the importance of hopanoids as indicators of biological influence on carbonate formation in these environments.

Q3: What is the significance of isolating this compound from the fern species Davallia mariesii?

A3: The isolation of this compound from Davallia mariesii, alongside other hopanoids and triterpenoid hydrocarbons, expands our understanding of the chemical diversity within ferns []. While hopanoids are typically associated with bacteria, their presence in certain plants, including ferns, raises questions about their potential roles in these organisms. Further research is needed to determine if this compound and related compounds in ferns contribute to specific physiological functions or ecological interactions.

Q4: What analytical techniques are commonly employed to identify and quantify this compound in biological samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a key analytical tool for identifying and quantifying this compound in complex biological matrices [, ]. This technique separates compounds based on their volatility and then utilizes mass spectrometry to provide structural information, allowing for the identification and quantification of this compound even within intricate mixtures of other lipids and hydrocarbons.

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